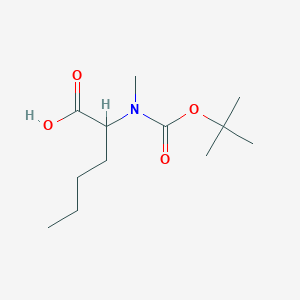
Boc-N-Me-L-2-aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-L-2-aminohexanoic acid, also known as N-ε-t.-Boc-ε-aminocaproic acid or tert-butyl 6-aminohexanoate, is a derivative of 6-aminohexanoic acid. This compound is commonly used in peptide synthesis as a building block due to its ability to introduce the ε-aminocaproyl moiety into various compounds . It is a white to slightly yellow powder with a molecular weight of 231.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-L-2-aminohexanoic acid typically involves the protection of the amino group of 6-aminohexanoic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-L-2-aminohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (RNH2) or alcohols (ROH) in the presence of a base.
Deprotection Reactions: Common reagents include TFA, HCl, or other strong acids under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with substituted functional groups.
Deprotection Reactions: The major product is 6-aminohexanoic acid after the removal of the Boc group.
Scientific Research Applications
Boc-N-Me-L-2-aminohexanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-N-Me-L-2-aminohexanoic acid involves its ability to act as a substrate or inhibitor for various enzymes. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or other molecular targets. The ε-aminocaproyl moiety introduced by this compound can mimic natural amino acid residues, allowing it to bind to specific enzyme active sites and inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: The unprotected form of Boc-N-Me-L-2-aminohexanoic acid, used in similar applications but lacks the Boc protection.
Fmoc-6-aminohexanoic acid: Another protected form of 6-aminohexanoic acid, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
HYGQYTQHPSQSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




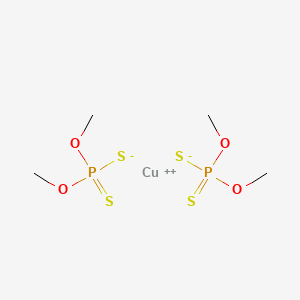


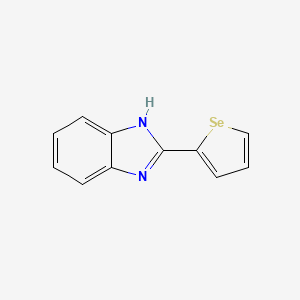

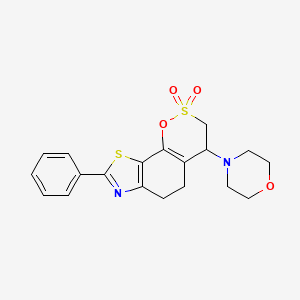
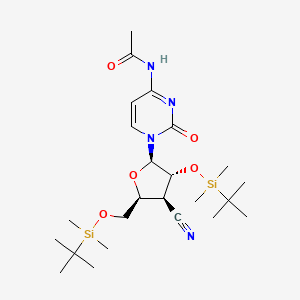
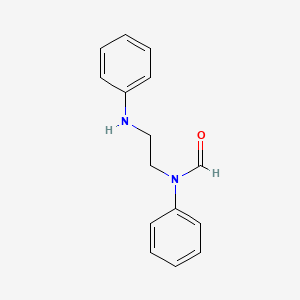

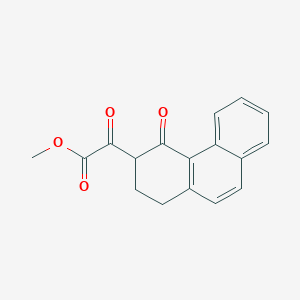
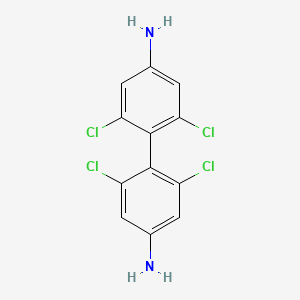
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
